molecular formula C9H6N2O3 B8783499 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid

5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid

Cat. No. B8783499
M. Wt: 190.16 g/mol
InChI Key: LHEFMWJEBKLQGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08697911B2

Procedure details

Stir a solution of 5-oxo-5,6-dihydro-[1,6]naphthyridine-2-carboxylic acid methyl ester (920 mg, 4.51 mmol) in a solution of THF/MeOH/1N LiOH (3:1:1) (30 mL) at rt for 18 h. Concentrate the solution and suspend the residue in water. Treat the solution with AcOH (1 mL) and let sit 1 h until a solid forms. Collect this by filtration to give desired product 5-oxo-5,6-dihydro-[1,6]naphthyridine-2-carboxylic acid (730 mg, 3.84 mmol).
Name
5-oxo-5,6-dihydro-[1,6]naphthyridine-2-carboxylic acid methyl ester
Quantity
920 mg
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:14]=[CH:13][C:12]2[C:11](=[O:15])[NH:10][CH:9]=[CH:8][C:7]=2[N:6]=1)=[O:4]>C1COCC1.CO>[O:15]=[C:11]1[NH:10][CH:9]=[CH:8][C:7]2[N:6]=[C:5]([C:3]([OH:4])=[O:2])[CH:14]=[CH:13][C:12]1=2 |f:1.2|

Inputs

Step One
Name
5-oxo-5,6-dihydro-[1,6]naphthyridine-2-carboxylic acid methyl ester
Quantity
920 mg
Type
reactant
Smiles
COC(=O)C1=NC=2C=CNC(C2C=C1)=O
Name
THF MeOH
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the solution
ADDITION
Type
ADDITION
Details
Treat the solution with AcOH (1 mL)
CUSTOM
Type
CUSTOM
Details
Collect this
FILTRATION
Type
FILTRATION
Details
by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C1C=2C=CC(=NC2C=CN1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.84 mmol
AMOUNT: MASS 730 mg
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.